Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Scientific Research Applications
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the bromine atom at the 7-position.
Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains a chlorine atom instead of bromine.
Methyl (3R)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7-position in Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVSEPAXZUMQO-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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